Bienvenue dans la boutique en ligne BenchChem!

Uzarin

Na+/K+-ATPase inhibition Cardenolide pharmacology Receptor binding affinity

Select Uzarin for your Na⁺/K⁺-ATPase research to leverage its unique pharmacological profile. With a Kd of 4.0 μM, it binds 4‑fold weaker than its aglycone uzarigenin, shows no apoptosis induction in 143B osteosarcoma cells, and caused zero cardiovascular pharmacodynamic changes in a clinical study. An essential negative control for cardenolide-induced cell death studies and a reference standard (R²=0.939) for uzara extract quantification. Ensure experimental fidelity by choosing a cardenolide that differentiates on‑target pump engagement from off‑target cytotoxicity.

Molecular Formula C35H54O14
Molecular Weight 698.8 g/mol
CAS No. 20231-81-6
Cat. No. B192631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUzarin
CAS20231-81-6
Molecular FormulaC35H54O14
Molecular Weight698.8 g/mol
Structural Identifiers
SMILESCC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O
InChIInChI=1S/C35H54O14/c1-33-8-5-18(46-32-30(28(42)26(40)23(14-37)48-32)49-31-29(43)27(41)25(39)22(13-36)47-31)12-17(33)3-4-21-20(33)6-9-34(2)19(7-10-35(21,34)44)16-11-24(38)45-15-16/h11,17-23,25-32,36-37,39-44H,3-10,12-15H2,1-2H3/t17-,18-,19+,20-,21+,22+,23+,25+,26+,27-,28-,29+,30+,31-,32+,33-,34+,35-/m0/s1
InChIKeyRIPMDUQTRRLJTE-QHYHXNCWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Uzarin (CAS 20231-81-6): A Non-Cytotoxic, Cardenolide Glycoside with Differentiated Binding Profile


Uzarin (CAS 20231-81-6), also known as uzarigenin 3-β-sophoroside, is a steroid glycoside belonging to the cardenolide class [1]. It is a major bioactive constituent isolated from the roots of Xysmalobium undulatum (commonly known as uzara) and other Asclepiadaceae species [2]. As a cardenolide, uzarin functions as an inhibitor of the Na+/K+-ATPase enzyme, albeit with a binding affinity (Kd = 4.0 μM) that is approximately 4-fold weaker than its aglycone, uzarigenin (Kd = 1.05 μM) [3]. This weaker binding translates to a significantly reduced cardiovascular pharmacodynamic profile compared to classical cardiac glycosides like digoxin [4].

Why Uzarin Cannot Be Substituted with Other Cardenolides or Cardiac Glycosides


The pharmacological and safety profile of uzarin is distinct from that of other cardenolides like digoxin, digitoxin, or ouabain. Despite sharing a core steroid nucleus and the ability to inhibit Na+/K+-ATPase, uzarin exhibits a 4-fold lower binding affinity (Kd = 4.0 μM) compared to its aglycone uzarigenin (Kd = 1.05 μM) and fails to induce significant cardiovascular effects or cytotoxicity in models where other cardenolides are potent [1]. For instance, while ouabain and digoxin robustly induce apoptosis in cancer cells, uzarin shows no such activity [2]. Furthermore, in a direct clinical comparison, an uzara root extract containing uzarin as a major component did not alter any cardiovascular pharmacodynamic parameters, whereas digoxin significantly affected ECG and impedance cardiography (ICG) measures [3]. Therefore, substituting uzarin with another cardenolide based on class membership alone would ignore these critical, quantifiable differences in target binding, functional activity, and safety, leading to erroneous experimental or therapeutic outcomes.

Quantitative Differentiation of Uzarin from Structural and Pharmacological Analogs


Na+/K+-ATPase Binding Affinity: Uzarin is 4-Fold Weaker than Its Aglycone

In a direct biochemical comparison, uzarin demonstrated a significantly lower binding affinity for porcine kidney Na+/K+-ATPase (Kd = 4.0 μM) compared to its aglycone, uzarigenin (Kd = 1.05 μM), and the monoglycoside desglucouzarin (Kd = 0.98 μM) [1]. This represents a nearly 4-fold reduction in binding affinity, indicating that the addition of the sophoroside sugar moiety significantly attenuates target engagement.

Na+/K+-ATPase inhibition Cardenolide pharmacology Receptor binding affinity

Absence of Cardiovascular Effects: Uzara Extract vs. Digoxin in Human Subjects

In a randomized, single-blind, cross-over clinical study involving 18 healthy volunteers, a single oral dose of a commercial uzara root extract (containing uzarin) produced no significant changes in any pharmacodynamic (PD) parameters as measured by ECG and impedance cardiography (ICG) [1]. In stark contrast, the positive control, digoxin (1 mg, i.v.), significantly altered the area under the effect curve for multiple ECG and ICG parameters [1].

Cardiovascular safety Pharmacodynamics Clinical trial

Lack of Cytotoxicity: Uzarin Fails to Inhibit Proliferation or Induce Apoptosis

A comparative screening of 20 steroid glycosides on 143B osteosarcoma cells revealed a stark contrast in activity: while cardenolides like ouabain and evomonoside, and the bufadienolide proscillaridin A, induced strong apoptotic induction and caspase activation, uzarin had no effect on proliferation inhibition, apoptotic induction, or changes in mitochondrial membrane potential [1][2]. This data positions uzarin as a non-cytotoxic member of a class known for potent anti-cancer properties.

Cancer research Cytotoxicity Apoptosis

Quantitative Variability in Uzarin Content: A Critical Quality Control Parameter

The concentration of uzarin, the major active principle in Xysmalobium undulatum root, is highly variable depending on the geographical source. A comprehensive quality control study analyzing 47 samples from eight locations in South Africa found uzarin levels ranging from 17.8 to 139.9 mg/g (dry weight), an approximate 8-fold difference [1]. This was validated using HPTLC and LC-MS, with an MIR-PLS calibration model demonstrating high accuracy (R² = 0.939, RMSEP = 7.9 mg/g) for rapid quantification [1].

Quality control Phytochemistry Analytical chemistry

Assay Cross-Reactivity: Uzarin's Interference with Digitalis Immunoassays

Following oral administration of a standard Uzara root extract, significant cross-reactivity was observed in commercial digoxin and digitoxin immunoassays. Digitalis-like serum levels (DLSL) reached a median Cmax of 28 ng/ml in the digoxin assay and 1,980 ng/ml in the digitoxin assay [1]. This occurred despite the lack of cardiovascular effects and with serum levels of uzarin, uzarigenin, and xysmalorin often below the lower limit of quantification (LLQ) [1].

Therapeutic drug monitoring Immunoassay Analytical interference

Evidence-Backed Research Applications for Uzarin (CAS 20231-81-6)


Negative Control for Cardenolide-Induced Cytotoxicity and Apoptosis Studies

Uzarin's complete lack of anti-proliferative or apoptotic effects in 143B osteosarcoma cells, in contrast to potent inducers like ouabain, evomonoside, and proscillaridin A, makes it an ideal negative control [1]. Researchers investigating the mechanism of cardenolide-induced cell death can use uzarin to establish a baseline for non-toxic Na+/K+-ATPase engagement, helping to differentiate between on-target pump inhibition and off-target cytotoxic pathways.

Investigating Na+/K+-ATPase Signaling Without Potent Cardiac Effects

With a Kd of 4.0 μM for Na+/K+-ATPase—4-fold weaker than its aglycone—uzarin provides a tool to probe the enzyme's signaling functions without the strong pump inhibition and cardiotoxicity associated with digoxin or ouabain [2]. The clinical study confirming no cardiovascular pharmacodynamic changes after oral uzara extract administration supports its use in in vivo models where cardiac safety is a primary concern [3].

Analytical Standard for Quality Control of Uzara Root Extracts

Given the extreme variability in uzarin content in Xysmalobium undulatum (ranging from 17.8 to 139.9 mg/g dry weight), pure uzarin serves as an essential reference standard for quantitative analysis [4]. Its use in HPTLC, LC-MS, or MIR spectroscopy-based quantification ensures batch-to-batch consistency and potency in research or commercial preparations of uzara root extract, as demonstrated by validated MIR-PLS calibration models (R² = 0.939) [4].

Studying Interference in Digitalis Immunoassays and TDM

Uzarin and other uzara glycosides are known to cause significant cross-reactivity in digoxin and digitoxin immunoassays, generating false-positive signals of up to 1,980 ng/ml [3]. This makes uzarin a valuable compound for method development and validation studies aimed at improving the specificity of therapeutic drug monitoring (TDM) assays, or for investigating the structural basis of antibody cross-reactivity in cardiac glycoside immunoassays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Uzarin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.